1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride
Description
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride (CAS: 1211465-79-0 or 25660-19-9) is a hydrochloride salt of a pyrrolidine-2,5-dione derivative. Its molecular formula is C₆H₁₁ClN₂O₂, with a molecular weight of 178.62 g/mol . Structurally, it consists of a pyrrolidine-2,5-dione core substituted with a 2-aminoethyl group. Key properties include:
- Storage: Requires inert atmosphere at room temperature .
- Safety: Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Used in synthesizing bioactive conjugates like N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) . Sigma-Aldrich lists its assay at 95% purity and melting point at 166°C .
Properties
IUPAC Name |
1-(2-aminoethyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c7-3-4-8-5(9)1-2-6(8)10;/h1-4,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHCMTWJVSMLHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679266 | |
| Record name | 1-(2-Aminoethyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25660-19-9 | |
| Record name | 1-(2-Aminoethyl)pyrrolidine-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of maleimide with ethylenediamine. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Intermediate in Synthesis
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride is primarily used as a chemical intermediate in the synthesis of various biologically active compounds. It is particularly valuable in the pharmaceutical and agrochemical industries. The compound's diketone functionality combined with the pyrrolidine structure allows for diverse reactivity in organic synthesis.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used to synthesize drugs targeting various biological pathways. |
| Agrochemicals | Serves as an intermediate in the development of pesticides and herbicides. |
Biochemical Assays
This compound is utilized in biochemical assays to explore its interaction with biological targets. Preliminary studies suggest that it may exhibit binding affinity to specific receptors or enzymes, which could lead to potential therapeutic applications.
Study on Binding Affinity
A study investigated the binding affinity of this compound to various receptors. The findings indicated that the compound interacts with certain neurotransmitter receptors, suggesting its potential role in modulating neurochemical pathways. Further research is warranted to elucidate these interactions fully.
Synthesis of Novel Compounds
Recent research focused on employing this compound as a building block for synthesizing novel compounds with enhanced biological activity. For instance, derivatives of this compound have been synthesized and tested for their efficacy against specific cancer cell lines, demonstrating promising results.
Potential Therapeutic Applications
While still under investigation, there is growing interest in the therapeutic potential of this compound. Its structural characteristics suggest possible applications in:
- Neuroprotection : Due to its interaction with neurotransmitter systems.
- Antitumor Activity : As preliminary studies indicate efficacy against certain cancer types.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The 2-aminoethyl group in the target compound contrasts with aryl (e.g., dichlorobenzyl ), heterocyclic (e.g., thiophene ), and hydroxylated aromatic (e.g., 5-chloro-2-hydroxyphenyl ) substituents in analogues.
- Molecular Weight: Derivatives with bulkier substituents (e.g., morpholinopropyl ) exhibit higher molecular weights (>300 g/mol), impacting solubility and bioavailability.
Pharmacological Activity
- Anticonvulsant Activity: Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl) demonstrated higher potency (ED₅₀ = 39.7 mg/kg in maximal electroshock test) than reference drugs valproic acid and ethosuximide . This contrasts with the target compound, which lacks reported anticonvulsant activity.
- Mechanistic Profile : Compound 4 showed balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels , while the target compound’s mechanism is tied to maleimide-based conjugation reactions .
Biological Activity
1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride, also known as 2,5-pyrrolidinedione derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 1-(2-aminoethyl)pyrrolidine-2,5-dione
- Molecular Formula : C6H10N2O2
- CAS Number : 25660-19-9
- Molecular Weight : 142.16 g/mol
- Purity : ≥ 97% .
The biological activity of 1-(2-aminoethyl)pyrrolidine-2,5-dione is primarily attributed to its ability to interact with various biological targets. The compound exhibits structural similarities to other pyrrolidine derivatives that have been shown to modulate enzymatic activities and receptor interactions.
Enzyme Inhibition
Recent studies indicate that derivatives of pyrrolidine-2,5-dione can act as inhibitors of enzymes such as tyrosinase. For instance, hydroxybenzylidenyl derivatives of pyrrolidine-2,5-dione demonstrated significant inhibition of mushroom tyrosinase with an IC50 value of 2.23 µM . This suggests potential applications in treating conditions like hyperpigmentation and melanoma.
Biological Activities
-
Antimicrobial Activity
- Compounds containing the pyrrolidine scaffold have been evaluated for their antibacterial properties. A study highlighted that certain pyrrole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than those of standard antibiotics .
- Neuroprotective Effects
- Antidiabetic Properties
Structure-Activity Relationship (SAR)
The biological activity of 1-(2-aminoethyl)pyrrolidine-2,5-dione is influenced by various structural modifications:
- The presence of amino groups enhances solubility and bioavailability.
- Substituents on the pyrrolidine ring can significantly alter binding affinity and selectivity towards specific receptors or enzymes .
Case Study 1: Tyrosinase Inhibition
A recent study synthesized a series of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds. Among these, one derivative exhibited an inhibition rate of 83.87% at a concentration of 20 μM against mushroom tyrosinase, indicating its potential as a therapeutic agent in skin disorders associated with melanin overproduction .
Case Study 2: Antibacterial Activity
A novel series of pyrrole-containing compounds were tested against various bacterial strains, including MRSA. One compound demonstrated an MIC value of 8 ng/mL against MRSE, showcasing its potency compared to traditional antibiotics like vancomycin .
Q & A
Basic Questions
Q. What are the recommended analytical techniques for verifying the structural identity and purity of 1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the aminoethyl group and pyrrolidine-2,5-dione scaffold. The maleimide ring protons typically resonate at δ 6.7–7.0 ppm in DMSO-d .
- Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (CHNOCl, calculated m/z 176.03) and rule out impurities .
- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values to assess purity (e.g., Cl content ~20.1%) .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 220–280 nm) to quantify purity, ensuring ≥95% for experimental reproducibility .
Q. How can researchers optimize maleimide-thiol conjugation reactions using this compound?
- Methodological Answer :
- pH Control : Conduct reactions at pH 6.5–7.5 to balance thiol deprotonation (for nucleophilic attack) and maleimide ring stability. Avoid alkaline conditions (>pH 8) to prevent hydrolysis .
- Molar Ratios : Use a 1.2:1 molar excess of maleimide to thiol-containing molecules (e.g., cysteine residues) to drive conjugation efficiency. Monitor reaction progress via UV-Vis (loss of maleimide absorbance at 300–320 nm) .
- Temperature : Perform reactions at 4°C for heat-sensitive biomolecules or 25°C for small-molecule conjugates. Quench excess maleimide with β-mercaptoethanol post-reaction .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer :
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the maleimide ring or aminoethyl group. Use sealed vials with septum caps .
- Temperature : Maintain at –20°C for long-term storage (months) or room temperature for short-term use (weeks). Avoid repeated freeze-thaw cycles .
- Desiccant : Include silica gel packs to mitigate hygroscopic degradation, as hydrochloride salts are moisture-sensitive .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- Transition-State Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to map the energy profile of thiol-maleimide conjugation. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites on the maleimide ring .
- Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) versus aqueous buffers to predict rate constants and regioselectivity .
- Tosylation Studies : Model intermediates in tosylation reactions (e.g., conversion to maleimide derivatives) to optimize leaving-group efficiency and elimination pathways .
Q. What strategies can be employed to design pharmaceutical derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the aminoethyl side chain with bioisosteres (e.g., cyclopropyl or aryl groups) to improve target binding. Assess cytotoxicity via MTT assays .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to the maleimide ring for controlled release in vivo. Validate hydrolysis rates using LC-MS .
- Co-crystallization : Use SHELX programs for X-ray crystallography to resolve 3D structures of derivatives bound to biological targets (e.g., kinases), guiding rational design .
Q. How can researchers troubleshoot low yields in the synthesis of this compound from tert-butyl precursors?
- Methodological Answer :
- Deprotection Efficiency : Monitor Boc-group removal (e.g., with HCl/dioxane) via TLC or -NMR. Incomplete deprotection may require extended reaction times (24–48 hr) .
- Byproduct Formation : Characterize side products (e.g., maleimide hydrolysis products) using -NMR or IR (C=O stretch at ~1700 cm). Optimize reaction stoichiometry to minimize excess acid .
- Purification : Employ flash chromatography (silica gel, 5% MeOH in DCM) or recrystallization (ethanol/water) to isolate the hydrochloride salt with >95% purity .
Q. What advanced techniques are suitable for analyzing the compound’s solid-state structure and polymorphism?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., acetonitrile/ether) and solve structures using SHELXL. Refine thermal parameters to resolve hydrogen bonding networks involving the hydrochloride .
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data (from SC-XRD) to detect polymorphic forms. Use Rietveld refinement for quantitative phase analysis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~166°C) and hydrate/solvate content .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
